molecular formula C18H21NO4S B5551570 2-(methylthio)-N-(3,4,5-trimethoxybenzyl)benzamide

2-(methylthio)-N-(3,4,5-trimethoxybenzyl)benzamide

Cat. No.: B5551570
M. Wt: 347.4 g/mol
InChI Key: JCWZBFVLVUEGCP-UHFFFAOYSA-N
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Description

2-(methylthio)-N-(3,4,5-trimethoxybenzyl)benzamide is an organic compound that features a benzamide core with a methylthio group and a trimethoxybenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-(3,4,5-trimethoxybenzyl)benzamide typically involves the following steps:

    Preparation of 3,4,5-trimethoxybenzyl chloride: This can be achieved by reacting 3,4,5-trimethoxybenzyl alcohol with thionyl chloride.

    Formation of the benzamide core: The benzamide core can be synthesized by reacting benzoyl chloride with an amine under basic conditions.

    Introduction of the methylthio group: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiolate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-(3,4,5-trimethoxybenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The benzamide core can be reduced to the corresponding amine.

    Substitution: The trimethoxybenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(methylthio)-N-(3,4,5-trimethoxybenzyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: It may serve as a probe to study biological processes involving methylthio groups.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-(3,4,5-trimethoxybenzyl)benzamide involves its interaction with specific molecular targets. The trimethoxybenzyl group may facilitate binding to certain enzymes or receptors, while the methylthio group can undergo redox reactions that modulate biological activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxybenzyl alcohol
  • 3,4,5-trimethoxybenzaldehyde
  • 3,4,5-trimethoxybenzoic acid

Uniqueness

2-(methylthio)-N-(3,4,5-trimethoxybenzyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the methylthio and trimethoxybenzyl groups allows for a diverse range of chemical transformations and interactions with biological targets.

Properties

IUPAC Name

2-methylsulfanyl-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-21-14-9-12(10-15(22-2)17(14)23-3)11-19-18(20)13-7-5-6-8-16(13)24-4/h5-10H,11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWZBFVLVUEGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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